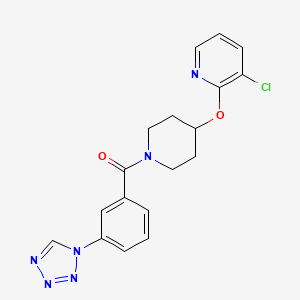

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis . This compound is also known as PF-06815345 .

Synthesis Analysis

The synthesis of this compound involves a bioisosteric replacement and hybrid strategy . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold . A substituted benzyloxy, especially an m-cyanobenzyloxy (e.g., 2s), linking at the 4’-position was welcome for the potency . The amide-reversal could damage the potency, so maintenance of the N-phenylisonicotinamide scaffold was essential .

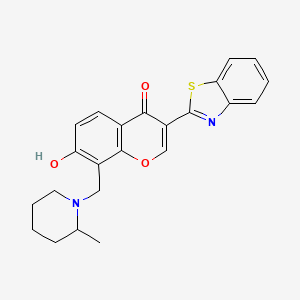

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1H-tetrazol-1-yl group is attached to the phenyl ring, which is further connected to the piperidin-1-yl methanone group via a 4-((3-chloropyridin-2-yl)oxy) linker .

Applications De Recherche Scientifique

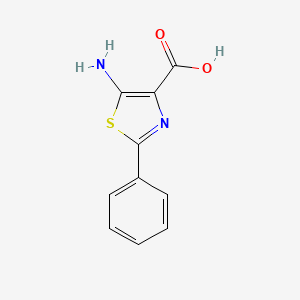

Xanthine Oxidase Inhibitors

This compound has been used in the design and synthesis of xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout and hyperuricemia .

Antifungal Activity

Derivatives of this compound have shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

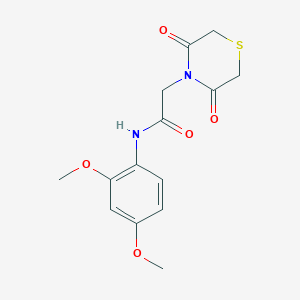

Antimicrobial Activity

These derivatives have also demonstrated antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests potential use in the treatment of tuberculosis .

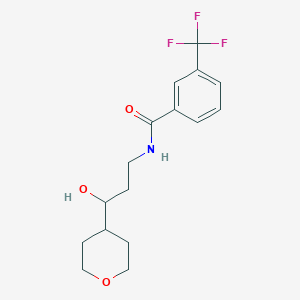

Antiviral Activity

The compound has shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This indicates potential use in the development of antiviral drugs .

Anticancer Activity

This compound has been used in the synthesis of derivatives that have shown anticancer activity against various cancer cell lines . This suggests potential use in cancer treatment .

Supramolecular Structure Study

The compound has been used in the study of supramolecular structures . This research can contribute to the understanding of the structures of tetrazoles

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKCLBPNZMBBNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)

![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)

![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)